N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt

Description

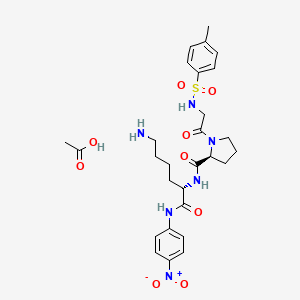

N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt (CAS: 88793-79-7; molecular formula: C₂₈H₃₈N₆O₉S) is a chromogenic substrate widely used in enzymology to study protease activity. Its structure consists of a tripeptide sequence (Gly-Pro-Lys) linked to a p-nitroanilide (pNA) group via a Tosyl (p-toluenesulfonyl) protecting group. The acetate salt form enhances solubility in aqueous buffers.

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N6O7S.C2H4O2/c1-18-7-13-21(14-8-18)40(38,39)28-17-24(33)31-16-4-6-23(31)26(35)30-22(5-2-3-15-27)25(34)29-19-9-11-20(12-10-19)32(36)37;1-2(3)4/h7-14,22-23,28H,2-6,15-17,27H2,1H3,(H,29,34)(H,30,35);1H3,(H,3,4)/t22-,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGSNEYSJPIZCW-SJEIDVEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88793-79-7 | |

| Record name | L-Lysinamide, N-[(4-methylphenyl)sulfonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88793-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-p-Tosyl-Gly-Pro-Lys-pNA (acetate) involves the stepwise coupling of amino acids and protecting groups. The process typically starts with the protection of the amino group of lysine using a tosyl group. This is followed by the coupling of glycine and proline to the protected lysine. The final step involves the attachment of the p-nitroanilide group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is often lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Enzymatic Hydrolysis by Proteases

Tos-Gly-Pro-Lys-pNA undergoes hydrolysis at the lysine-p-nitroanilide bond when exposed to specific proteases. This cleavage releases p-nitroaniline (pNA), which exhibits a distinct yellow color detectable at 405 nm .

Key Characteristics:

-

Target Enzymes : Plasmin, trypsin-like serine proteases, and bacterial proteases (e.g., Pseudomonas aeruginosa Protease IV) .

-

Reaction Mechanism :

The reaction is monitored spectrophotometrically, with activity proportional to pNA release .

| Parameter | Value | Source |

|---|---|---|

| Optimal pH range | 7.0–8.5 | |

| Detection wavelength | 405 nm | |

| Substrate specificity | Lys-pNA bond cleavage |

Inhibition Mechanisms

The propeptide region of Tos-Gly-Pro-Lys-pNA binds competitively to active proteases, reversibly inhibiting their activity. For example:

-

Protease IV (PIV) Inhibition : The propeptide co-purifies with PIV and reduces its activity by 60–80% .

-

LasB-Mediated Reactivation : Pseudomonas elastase LasB degrades the propeptide, restoring full PIV activity .

Binding Affinity Data:

| Enzyme | Inhibition Type | Efficiency | Source |

|---|---|---|---|

| Protease IV (PIV) | Competitive | 60–80% reduction | |

| Plasmin | Substrate saturation |

Enzyme Specificity and Structural Determinants

The Tosyl group enhances substrate stability and directs specificity toward serine proteases. Comparative studies highlight its selectivity:

| Enzyme | Reactivity | Cleavage Site |

|---|---|---|

| Plasmin | High | Lys-pNA |

| Trypsin-like proteases | Moderate | Lys-pNA |

| Elastase LasB | None | Propeptide degradation |

Structural Insights:

-

Tosyl Modification : The p-toluenesulfonyl group stabilizes the peptide against nonspecific degradation .

-

Stereochemistry : The (S)-configuration at lysine and proline residues ensures compatibility with protease active sites .

Example Protocol:

-

Reaction Setup : 0.1 mM substrate in Tris-HCl buffer (pH 8.0) + 1–10 nM enzyme.

-

Kinetics Monitoring : Absorbance at 405 nm recorded every 30 seconds for 10 minutes .

Stability and Storage

This substrate’s defined reactivity and structural features make it indispensable for studying protease function and regulation in diverse biological systems.

Scientific Research Applications

Scientific Research Applications

-

Enzyme Assays

- Plasmin Assays : N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt is primarily used as a substrate for plasmin, a serine protease involved in fibrinolysis. The hydrolysis of this substrate by plasmin releases p-nitroaniline, which can be detected colorimetrically, allowing for the measurement of plasmin activity in various biological samples .

- Serine Protease Activity : This compound is also employed in assays to study other serine proteases. Its specificity allows researchers to investigate the kinetics and mechanisms of these enzymes, which are crucial in many physiological processes .

-

Biochemical Research

- Protease Inhibition Studies : The substrate is utilized to assess the inhibitory effects of various compounds on serine proteases. This application is vital for developing therapeutic agents targeting diseases related to abnormal protease activity, such as coagulation disorders .

- Fibrinogenolytic Activity : this compound is used to evaluate the fibrinogenolytic activity of enzymes, contributing to research on blood coagulation and related disorders .

-

Diagnostic Applications

- In clinical diagnostics, this compound aids in measuring enzyme activities in blood samples, providing insights into various health conditions related to coagulation and fibrinolysis .

Mechanism of Action

N-p-Tosyl-Gly-Pro-Lys-pNA (acetate) acts as a substrate for plasmin. Plasmin binds to the peptide and hydrolyzes the bond between the lysine and p-nitroanilide groups. This hydrolysis releases p-nitroanilide, which can be detected colorimetrically at 405 nm. The amount of p-nitroanilide released is proportional to the plasmin activity .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular weight : 634.70 g/mol .

- Solubility: 50 mg/mL in ethanol .

- Storage : -20°C in powder form .

Comparison with Structurally Similar Compounds

Nα-Benzoyl-DL-arginine p-nitroanilide hydrochloride (BAPNA)

Structure : Benzoyl-Arg-pNA.

Applications :

Key Differences :

N-(p-Tosyl)-Gly-Pro-Arg p-nitroanilide acetate salt (T1637)

Structure : Tosyl-Gly-Pro-Arg-pNA.

Applications :

Comparison :

Gly-Pro p-nitroanilide toluenesulfonate salt

Structure : Gly-Pro-pNA with toluenesulfonate counterion.

Applications :

Key Contrasts :

Z-Gly-Pro-Arg p-nitroanilide acetate salt

Structure : Benzyloxycarbonyl (Z)-Gly-Pro-Arg-pNA.

Applications :

Differentiation :

- Protecting Group : The Z-group enhances stability in plasma-based assays compared to Tosyl .

- Clinical Relevance : Z-Gly-Pro-Arg pNA is used in thrombosis research, whereas N-p-Tosyl-Gly-Pro-Lys pNA is specialized for bacterial protease studies .

Tabulated Comparison of Key Substrates

Research Findings and Methodological Insights

Kinetic Activity in P. gingivalis

DPP-4 vs. Kgp Assay Conditions

- DPP-4 assays using Gly-Pro pNA require 0.24 mM substrate and pH 8.0, while Kgp assays use 2 mM N-p-Tosyl-Gly-Pro-Lys pNA at pH 7.5 .

Biological Activity

N-p-Tosyl-Gly-Pro-Lys p-nitroanilide acetate salt is a synthetic compound that serves primarily as a chromogenic substrate for various serine proteases, notably plasmin. This article details the biological activity of this compound, including its mechanism of action, applications in research and diagnostics, and relevant case studies.

- Molecular Formula : C28H38N6O9S

- Molecular Weight : 662.7 g/mol

- Structure : The compound features a tosyl group, a glycine-proline-lysine sequence, and a p-nitroanilide moiety, which is crucial for its enzymatic activity.

This compound acts as a substrate for plasmin and other serine proteases. Upon enzymatic cleavage, it releases p-nitroaniline, which can be quantitatively measured using colorimetric assays. This property makes it valuable for studying enzyme kinetics and proteolytic activities in various biological contexts.

Enzyme Substrates

The compound is particularly effective as a substrate in assays for:

- Plasmin : It is hydrolyzed by plasmin to release p-nitroaniline, facilitating the measurement of plasmin activity.

- Serine Proteases : It serves as a substrate for other serine proteases involved in blood coagulation and fibrinolysis.

Inhibition Studies

In addition to its role as a substrate, this compound has been used in studies to investigate enzyme inhibition. For example:

| Enzyme | Inhibitor | IC50 (nM) | Assay Conditions |

|---|---|---|---|

| Plasmin | AEBSF | 10 | 37°C, Reaction Time: 30 min |

| Thrombin | N/A | N/A | 37°C, Reaction Time: 30 min |

| Trypsin | Aprotinin | 15 | 25°C, Preincubation: 15 min |

Research Applications

This compound has broad applications across various fields:

- Biochemistry : Used extensively in enzyme assays to study the activity of serine proteases.

- Clinical Diagnostics : Employed in diagnostic kits to measure plasmin levels in blood samples, aiding in the assessment of thrombotic disorders.

- Pharmaceutical Development : Its properties are leveraged in the development of new therapeutic agents targeting coagulation pathways.

Case Studies

-

Plasmin Activity Measurement :

A study demonstrated the utility of this compound in quantifying plasmin activity in human plasma samples. The results indicated a significant correlation between plasmin levels and thrombotic risk factors, highlighting its potential in clinical diagnostics. -

Inhibition of Serine Proteases :

Research investigating the inhibition of thrombin by this compound revealed an IC50 value indicative of moderate inhibitory activity. This finding suggests potential therapeutic applications in managing conditions related to excessive coagulation. -

Comparative Studies with Analogues :

Comparative studies with other chromogenic substrates showed that this compound exhibited higher specificity for certain serine proteases, making it a preferred choice for detailed kinetic studies.

Q & A

Q. What validation steps confirm substrate specificity for a target protease in complex biological mixtures?

- Methodological Answer :

Use selective inhibitors (e.g., ε-aminocaproic acid for plasmin) to block activity.

Perform gel-based zymography with casein or fibrinogen as co-substrates to visualize protease bands.

Confirm cleavage sites via LC-MS/MS after tryptic digestion of reaction products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.